molecular formula C12H22O B6255102 (6E)-dodec-6-enal CAS No. 174155-49-8

(6E)-dodec-6-enal

Cat. No. B6255102
CAS RN: 174155-49-8
M. Wt: 182.3
InChI Key:
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Description

(6E)-dodec-6-enal, also known as (6E)-12-oxo-dodec-6-enoic acid, is a naturally occurring unsaturated fatty acid that has been studied extensively for its potential health benefits and applications in scientific research. It is found in a variety of foods, including olive oil, almonds, and macadamia nuts, as well as in certain fish and seafood. In addition, it has been used as an ingredient in a variety of cosmetics, personal care products, and pharmaceuticals.

Scientific Research Applications

(6E)-dodec-6-enal has been studied extensively for its potential health benefits and applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, as well as potential applications in the treatment of obesity and type 2 diabetes. In addition, it has been studied for its effects on the cardiovascular system, including its ability to reduce blood pressure and cholesterol levels. It has also been studied for its potential to protect against neurological damage and to reduce the risk of stroke.

Mechanism of Action

The exact mechanism of action of (6E)-dodec-6-enal is still not fully understood. However, it is believed to work by activating the PPAR-alpha receptor, which is involved in the regulation of lipid and glucose metabolism. In addition, it has been found to inhibit the activity of certain pro-inflammatory enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(6E)-dodec-6-enal has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and anti-cancer properties, it has been found to reduce blood pressure and cholesterol levels, protect against neurological damage, and reduce the risk of stroke. It has also been found to have beneficial effects on the immune system, including the ability to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(6E)-dodec-6-enal has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. In addition, it has a wide range of potential applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to accurately measure its concentration in biological samples, and it can be difficult to control its release from cells.

Future Directions

There are a number of potential future directions for the study of (6E)-dodec-6-enal. These include further research into its anti-inflammatory, antioxidant, and anti-cancer properties, as well as its potential applications in the treatment of obesity and type 2 diabetes. In addition, further research is needed to better understand its mechanism of action and to identify new potential uses for it in scientific research. Finally, further research is needed to develop new methods for synthesizing and measuring (6E)-dodec-6-enal in biological samples.

Synthesis Methods

(6E)-dodec-6-enal can be synthesized from dodecanoic acid, also known as lauric acid, through a series of chemical reactions. The first step involves the conversion of lauric acid to (Z)-dodec-2-en-1-ol, which is then hydrogenated to (E)-dodec-2-en-1-ol. This is followed by oxidation of the alcohol to (6E)-dodec-6-enal. In addition, (6E)-dodec-6-enal can also be synthesized from (E)-dodec-2-en-1-ol by oxidation with hydrogen peroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (6E)-dodec-6-enal can be achieved through a Wittig reaction between an aldehyde and a phosphonium ylide. The aldehyde can be prepared from the corresponding alcohol through oxidation, while the phosphonium ylide can be synthesized from triphenylphosphine and an alkyl halide. ", "Starting Materials": [ "1-dodecanol", "Sodium dichromate", "Sulfuric acid", "Triphenylphosphine", "1-bromododecane", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "1. Oxidize 1-dodecanol to dodecanal using sodium dichromate and sulfuric acid.", "2. React triphenylphosphine with 1-bromododecane in methanol to form the phosphonium salt.", "3. Add the phosphonium salt to a solution of the aldehyde in diethyl ether.", "4. Add sodium hydroxide to the reaction mixture to deprotonate the ylide and form the desired (6E)-dodec-6-enal.", "5. Isolate the product by extraction and purification." ] }

CAS RN

174155-49-8

Product Name

(6E)-dodec-6-enal

Molecular Formula

C12H22O

Molecular Weight

182.3

Purity

95

Origin of Product

United States

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